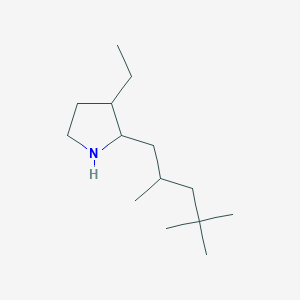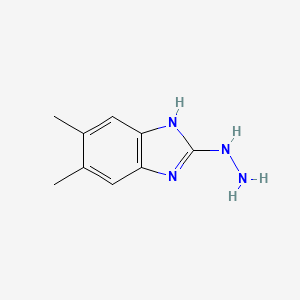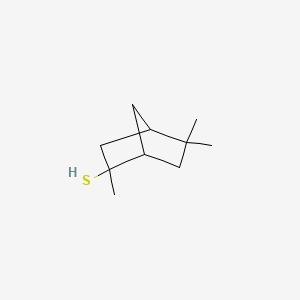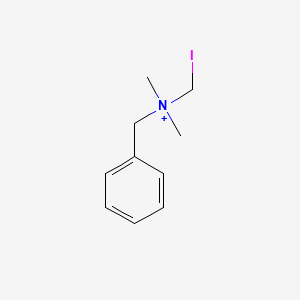
Benzyl-(iodomethyl)-dimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodobenzyltrimethylammonium is a quaternary ammonium compound characterized by the presence of an iodine atom attached to a benzyl group, which is further bonded to a trimethylammonium moiety. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iodobenzyltrimethylammonium can be synthesized through a series of chemical reactions. One common method involves the reaction of benzyl chloride with trimethylamine, followed by the introduction of iodine. The reaction typically proceeds under mild conditions, with the use of solvents such as acetone or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of iodobenzyltrimethylammonium involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Iodobenzyltrimethylammonium undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the iodine atom can be oxidized or reduced.
Nucleophilic Reactions: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out in the presence of a catalyst.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Nucleophilic Reactions: Nucleophiles such as hydroxide ions or amines are used, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives, oxidized or reduced forms of the compound, and different benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Iodobenzyltrimethylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other complex molecules.
Biology: The compound is used in biochemical studies to investigate the effects of quaternary ammonium compounds on biological systems.
Industry: Iodobenzyltrimethylammonium is used in the production of various industrial chemicals and materials, including surfactants and catalysts.
Mécanisme D'action
The mechanism of action of iodobenzyltrimethylammonium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved include modulation of ion channels, inhibition of enzyme activity, and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyltrimethylammonium Chloride: Similar in structure but with a chlorine atom instead of iodine.
Benzyltriethylammonium Chloride: Contains ethyl groups instead of methyl groups.
Tetramethylammonium Iodide: Lacks the benzyl group, consisting only of a quaternary ammonium ion with iodine.
Uniqueness
Iodobenzyltrimethylammonium is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and specific biological interactions. This makes it particularly useful in applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H15IN+ |
|---|---|
Poids moléculaire |
276.14 g/mol |
Nom IUPAC |
benzyl-(iodomethyl)-dimethylazanium |
InChI |
InChI=1S/C10H15IN/c1-12(2,9-11)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3/q+1 |
Clé InChI |
PVZPTFBPXWGYMQ-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CC1=CC=CC=C1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)

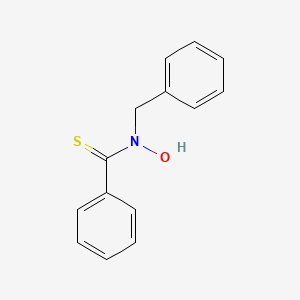
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13795176.png)


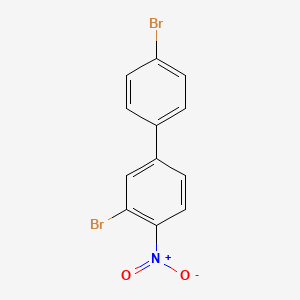
![[1,1'-Bi(cyclobutane)]-3-carbonyl chloride](/img/structure/B13795188.png)
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)

